molecular formula C20H21ClN6O B14109698 {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone

{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone

Cat. No.: B14109698
M. Wt: 396.9 g/mol
InChI Key: VWDKVMGJXJPVPO-UHFFFAOYSA-N
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Description

The compound {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core linked to a 4-chlorophenylamino group at position 5 and a piperazine ring substituted with a 4-methylphenyl group at position 1. This structure combines pharmacophoric elements known for bioactivity, including the triazole moiety (implicated in hydrogen bonding and π-π interactions) and the arylpiperazine system (common in CNS-targeting agents) .

Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, as seen in similar compounds .

Piperazine Coupling: Nucleophilic substitution or amide coupling between the triazole intermediate and a pre-functionalized 4-(4-methylphenyl)piperazine, using reagents like triethylamine in dichloromethane or ethylene dichloride (e.g., as in and ) .

Properties

Molecular Formula

C20H21ClN6O

Molecular Weight

396.9 g/mol

IUPAC Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H21ClN6O/c1-14-2-8-17(9-3-14)26-10-12-27(13-11-26)20(28)18-19(24-25-23-18)22-16-6-4-15(21)5-7-16/h2-9H,10-13H2,1H3,(H2,22,23,24,25)

InChI Key

VWDKVMGJXJPVPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Attachment of the Chlorophenyl Group: This step involves the nucleophilic substitution of a chlorophenylamine onto the triazole ring.

    Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then attached to the triazole ring through a Mannich reaction.

    Final Coupling: The final step involves coupling the piperazine derivative with the triazole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-throughput screening for the optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It is explored for its potential use in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of {5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(4-methylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Key Features :

  • Planarity : The triazole and adjacent aryl groups likely adopt near-planar conformations, enhancing stacking interactions with biological targets .
  • Solubility : The methylphenyl group on piperazine may improve lipophilicity compared to sulfonyl-substituted analogs, balancing membrane permeability and aqueous solubility .
Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name / ID Core Structure Triazole Substituent Piperazine Substituent Biological Activity Key Reference ID
Target Compound 1,2,3-Triazole 4-Chlorophenylamino 4-Methylphenyl Not reported (predicted CNS)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)... (4) Thiazole + Triazole 4-Fluorophenyl, 5-methyl N/A Antimicrobial
(5-(4-Chlorophenyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9cb) Imidazothiazole 4-Chlorophenyl Tosyl (sulfonyl) Carbonic Anhydrase II Inhibition (IC₅₀ = 0.89 µM)
3-(4-Chlorophenyl)-5-(phenylamino)-4-(1H-1,2,4-triazol-1-yl)-2-thienylmethanone Thiophene + 1,2,4-Triazole Phenylamino, 4-chlorophenyl 4-Methylphenyl Predicted antiviral
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (21) Thiophene N/A 4-Trifluoromethylphenyl Serotonin receptor modulation
Key Observations:

Triazole vs. Thiazole-containing analogs (e.g., compound 4) exhibit antimicrobial activity, suggesting the triazole-thiazole hybrid could be explored for similar applications .

Substituent Effects :

  • Piperazine Modifications : Sulfonyl groups (e.g., tosyl in 9cb) enhance electronegativity and enzyme inhibition (e.g., carbonic anhydrase II), while methylphenyl in the target compound may favor CNS penetration due to moderate lipophilicity .
  • Halogenation : 4-Chlorophenyl groups (target compound, 9cb, 20) improve metabolic stability compared to fluorophenyl analogs (compound 4), but may reduce solubility .

Biological Activity :

  • The target compound’s lack of reported activity contrasts with antimicrobial (compound 4) and enzyme-inhibiting (9cb) analogs. This highlights the need for empirical testing, particularly for serotonin or dopamine receptor binding, given its arylpiperazine moiety .

Physicochemical Properties: Predicted Boiling Point: The target compound’s analog in shows a high predicted boiling point (700°C), suggesting thermal stability .

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